N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-21-14-5-3-13(16)4-6-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHOIBNYJAPZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)COC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then alkylated with methyl iodide or a similar reagent to introduce the dimethyl groups at the 3 and 5 positions.
Formation of the Ethyl Linker: The pyrazole derivative is reacted with an appropriate ethylating agent, such as ethyl bromide, to introduce the ethyl linker.
Attachment of the Fluorophenoxyacetamide Moiety: The final step involves the reaction of the ethyl-linked pyrazole with 4-fluorophenoxyacetic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, particularly on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering ion channel function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with several analogs documented in the evidence. Key comparisons include:
*Calculated molecular formula: C₁₆H₁₈FN₃O₃.
Key Observations:
Substituent Effects: Fluorine vs. Chlorine: The target compound’s 4-fluorophenoxy group offers reduced steric bulk and electronegativity compared to the 2,4-dichlorophenoxy group in . Fluorine’s smaller size and lower polarizability may enhance membrane permeability and reduce off-target interactions . Pyrazole Modifications: The 3,5-dimethylpyrazole core is conserved across analogs (e.g., ), suggesting its critical role in maintaining structural integrity and hydrogen-bonding interactions .
Physical Properties :
- Melting points for pyrazole-acetamide analogs () range from 140–172°C, correlating with substituent polarity. The target compound’s fluorine substituent may lower its melting point relative to chlorinated analogs due to weaker intermolecular forces .
Synthetic Routes: Acetamide derivatives in and are synthesized via nucleophilic substitution or coupling reactions. The target compound likely follows similar pathways, leveraging pyrazole-ethyl intermediates and fluorophenoxyacetic acid derivatives .
Biological Implications: The fluorinated phenoxy group may improve metabolic stability by resisting oxidative degradation, a common issue with chlorinated analogs. highlights antimicrobial activity in pyrazole-imidazole hybrids, suggesting the target compound could share similar mechanisms, such as enzyme inhibition via pyrazole coordination .
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring, an ethyl linker, and a phenoxyacetamide moiety. Its molecular formula is C15H20N3O2, with a molecular weight of approximately 276.34 g/mol. The presence of the 4-fluorophenoxy group is significant as it may enhance the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine with appropriate diketones.
- Alkylation : The introduction of the dimethyl and phenyl substituents occurs via alkylation processes.
- Amidation : The final step involves reacting the intermediate with 4-fluorophenoxyacetic acid to yield the target compound.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study evaluated various pyrazole derivatives against cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The compound demonstrated promising inhibitory concentrations (IC50 values) ranging from 3.79 µM to 42.30 µM depending on the specific cell line tested .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| This compound | SF-268 | 12.50 |
| This compound | NCI-H460 | 42.30 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pathways associated with inflammation, including the inhibition of nitric oxide production and cytokine release in response to lipopolysaccharide (LPS) stimulation in macrophages .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act on various enzymes implicated in cancer progression and inflammation.
- Receptor Interaction : It likely binds to specific receptors involved in signaling pathways that regulate cell proliferation and immune responses.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Antitumor Efficacy : In vitro studies have shown that compounds similar to this compound can inhibit tumor growth effectively by inducing apoptosis in cancer cells.
- Pharmacological Studies : Research has demonstrated that these compounds can modulate key pathways such as BRAF(V600E), EGFR signaling, and others critical for tumor survival .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide, and what analytical techniques validate its purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole-containing intermediates (e.g., 3,5-dimethylpyrazole) can react with ethylenediamine derivatives, followed by coupling with 4-fluorophenoxyacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt). Post-synthesis, purity is confirmed via melting point analysis (e.g., 144–172°C ranges observed in analogous pyrazole-acetamide hybrids) and spectroscopic characterization (1H/13C NMR for functional group verification, IR for carbonyl/amide bond identification) .
- Critical Note : Variations in melting points (e.g., ±2–6°C ranges) may arise from solvent impurities or polymorphism; recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) is recommended for standardization .
Q. How is the compound characterized structurally, and what spectral discrepancies might indicate synthetic errors?
- Methodology :
- 1H NMR : Key signals include the pyrazole methyl groups (δ ~2.1–2.3 ppm), ethyl linker protons (δ ~3.5–4.0 ppm), and acetamide NH (δ ~8.0–8.5 ppm).
- 13C NMR : Confirm the 4-fluorophenoxy moiety (C-F coupling at ~160 ppm) and acetamide carbonyl (δ ~170 ppm).
- HRMS : Molecular ion peaks should align with the exact mass (e.g., ±0.001 Da tolerance). Discrepancies in NH proton integration or unexpected splitting may indicate incomplete coupling or byproduct formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrazole-acetamide derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. chloro groups on phenoxy rings) using standardized assays (e.g., antimicrobial MIC values or enzyme inhibition IC50). For instance, 4-fluorophenoxy derivatives often exhibit enhanced metabolic stability over chlorinated analogs .
- Data Normalization : Account for variations in assay conditions (e.g., pH, solvent DMSO concentration) that may artificially inflate/deflate activity. Use positive controls (e.g., ciprofloxacin for antimicrobial studies) to calibrate results .
Q. What crystallographic strategies are recommended for determining hydrogen-bonding patterns in this compound, and how do these patterns influence its stability?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs for structure refinement. The ethyl-pyrazole moiety may form C–H···O/N interactions with adjacent acetamide groups, while the 4-fluorophenoxy group participates in π-π stacking .
- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R²₂(8) rings) to predict packing efficiency and hygroscopicity. Disordered fluorine atoms in the phenoxy group may require constrained refinement to avoid overfitting .
Q. How should researchers address low synthetic yields (<70%) during scale-up of the acetamide intermediate?
- Methodology :
- Reaction Optimization : Screen coupling agents (e.g., DCC vs. EDC) and bases (e.g., DMAP vs. triethylamine) to minimize side reactions.
- Kinetic Analysis : Use in-situ FTIR or HPLC to monitor reaction progress. For example, unreacted 4-fluorophenoxyacetic acid (retention time ~5.2 min on C18 columns) indicates incomplete activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
